5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine
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Overview
Description
5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine is a heterocyclic compound that contains both imidazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as an inhibitor of beta-secretase, an enzyme involved in the pathogenesis of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 2-aminopyrazine with an aldehyde or ketone, followed by cyclization to form the imidazo[1,2-A]pyrazine core. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide or dimethyl sulfoxide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the heterocyclic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the imidazo[1,2-A]pyrazine core.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-A]pyrazines .
Scientific Research Applications
5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine involves its interaction with specific molecular targets, such as beta-secretase. By inhibiting this enzyme, the compound can reduce the production of beta-amyloid peptides, which are associated with the formation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the cleavage of amyloid precursor protein .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridines: These compounds share a similar imidazo core but differ in the fused ring structure, containing a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-A]pyrimidines: Similar to imidazo[1,2-A]pyrazines but with a pyrimidine ring, these compounds also exhibit diverse biological activities.
Pyrrolopyrazines: These compounds contain a pyrrole ring fused to a pyrazine ring and are known for their antimicrobial and antitumor activities.
Uniqueness
5,6-Dihydro-8H-imidazo[1,2-A]pyrazin-7-ylamine is unique due to its specific ring structure and its potential as a beta-secretase inhibitor. This makes it a valuable compound in the development of treatments for Alzheimer’s disease and other neurodegenerative conditions .
Properties
IUPAC Name |
6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c7-10-4-3-9-2-1-8-6(9)5-10/h1-2H,3-5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFHISPJESVCJI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CN=C2CN1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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